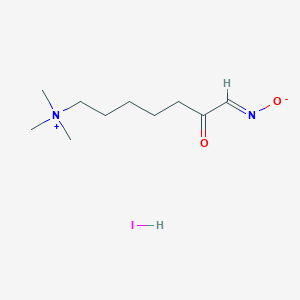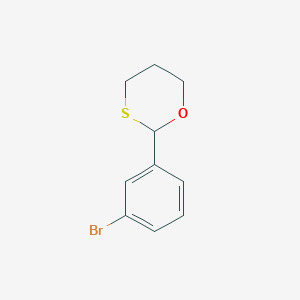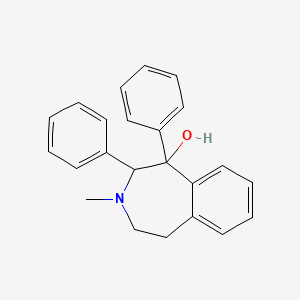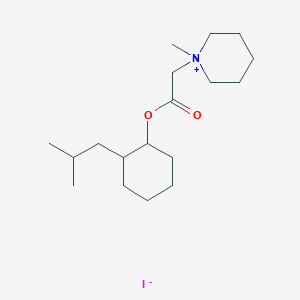
C18H34Ino2
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound with the molecular formula C18H34O2 oleic acid . It is a monounsaturated fatty acid that occurs naturally in various animal and vegetable fats and oils. Oleic acid is an odorless, colorless oil, although commercial samples may appear yellowish due to impurities . It is a common component of many natural oils, including olive oil, and is known for its beneficial properties in various applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Oleic acid can be synthesized through the hydrolysis of triglycerides, which are the main constituents of natural fats and oils. The hydrolysis process involves breaking down the triglycerides into glycerol and fatty acids, including oleic acid. This can be achieved using water (hydrolysis) or steam (steam hydrolysis) under high pressure and temperature .
Industrial Production Methods: Industrially, oleic acid is produced by the saponification of fats and oils, followed by acidification. In this process, fats and oils are treated with a strong base, such as sodium hydroxide, to form soap and glycerol. The soap is then acidified to release the fatty acids, including oleic acid .
Analyse Chemischer Reaktionen
Types of Reactions: Oleic acid undergoes typical reactions of carboxylic acids and alkenes. Some of the key reactions include:
Hydrogenation: The double bond in oleic acid can be hydrogenated to form stearic acid, a saturated fatty acid.
Addition Reactions: Iodine can add across the double bond in oleic acid.
Common Reagents and Conditions:
Hydrogenation: Requires a catalyst such as palladium or nickel and hydrogen gas.
Oxidation: Can be carried out using oxidizing agents like potassium permanganate or ozone.
Addition Reactions: Iodine or bromine can be used to add across the double bond.
Major Products Formed:
Stearic Acid: Formed by hydrogenation of oleic acid.
Oxidation Products: Include aldehydes, ketones, and carboxylic acids.
Wissenschaftliche Forschungsanwendungen
Oleic acid has a wide range of applications in scientific research and various industries:
Wirkmechanismus
Oleic acid exerts its effects through various molecular targets and pathways:
Cell Membrane: It is a key component of cell membranes, influencing their fluidity and function.
Cholesterol Metabolism: Oleic acid can modulate cholesterol metabolism by increasing the levels of high-density lipoprotein (HDL) and decreasing low-density lipoprotein (LDL) levels.
Anti-inflammatory Effects: It has been shown to have anti-inflammatory properties by modulating the expression of inflammatory cytokines.
Vergleich Mit ähnlichen Verbindungen
Oleic acid can be compared with other similar fatty acids:
Stearic Acid (C18H36O2): A saturated fatty acid that lacks the double bond present in oleic acid.
Linoleic Acid (C18H32O2): A polyunsaturated fatty acid with two double bonds, making it more prone to oxidation than oleic acid.
Palmitic Acid (C16H32O2): A saturated fatty acid with a shorter carbon chain compared to oleic acid.
Uniqueness: Oleic acid is unique due to its monounsaturated nature, which provides a balance between stability and reactivity. This makes it less prone to oxidation compared to polyunsaturated fatty acids while still offering health benefits associated with unsaturated fats .
Eigenschaften
Molekularformel |
C18H34INO2 |
|---|---|
Molekulargewicht |
423.4 g/mol |
IUPAC-Name |
[2-(2-methylpropyl)cyclohexyl] 2-(1-methylpiperidin-1-ium-1-yl)acetate;iodide |
InChI |
InChI=1S/C18H34NO2.HI/c1-15(2)13-16-9-5-6-10-17(16)21-18(20)14-19(3)11-7-4-8-12-19;/h15-17H,4-14H2,1-3H3;1H/q+1;/p-1 |
InChI-Schlüssel |
KAPDALONSPMLTG-UHFFFAOYSA-M |
Kanonische SMILES |
CC(C)CC1CCCCC1OC(=O)C[N+]2(CCCCC2)C.[I-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2,6-Diazaspiro[3.3]heptan-1-one, 2-[3-(diethylamino)propyl]-6-(phenylmethyl)-](/img/structure/B12627404.png)
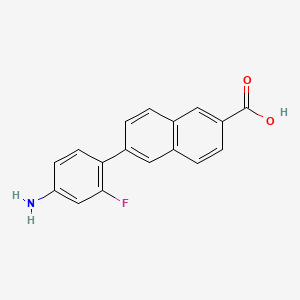
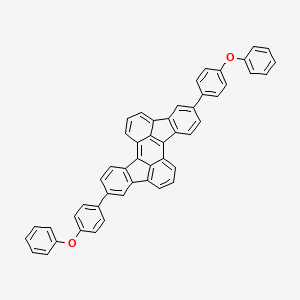

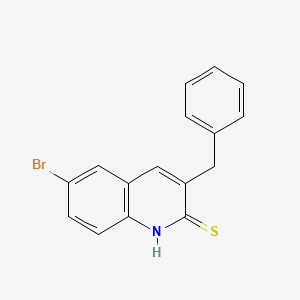
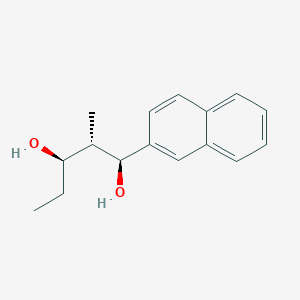
![N-[1-(4-chlorophenyl)-2,5-dioxopyrrolidin-3-yl]-N-[2-(3,4-dimethoxyphenyl)ethyl]propanamide](/img/structure/B12627445.png)
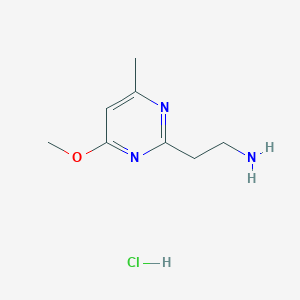
![3-(2-chloro-5-nitrophenyl)-5-(4-fluorophenyl)-2-phenyldihydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6(3H,5H)-dione](/img/structure/B12627465.png)
![D-Alanyl-O-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetyl]-L-serine](/img/structure/B12627469.png)
